ALDH3A1 Inhibition: A 24-Fold Superiority Over a Close Structural Analog for Target Engagement
In a direct biochemical assay measuring inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), 2-Fluoro-5-iodo-3-methylbenzaldehyde demonstrated a significantly higher potency compared to a closely related fluorinated analog. The target compound achieved an IC₅₀ of 2.1 µM (2,100 nM) [1], whereas the analog bearing the same core but lacking the 5-iodo and 3-methyl substituents exhibited an IC₅₀ > 50 µM (> 50,000 nM) [2]. This constitutes at least a 24-fold improvement in inhibitory activity.
| Evidence Dimension | Inhibitory potency against human ALDH3A1 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 µM (2,100 nM) |
| Comparator Or Baseline | Analog A39 (US9328112) with IC₅₀ > 50 µM (> 50,000 nM) |
| Quantified Difference | > 24-fold higher potency for the target compound |
| Conditions | Spectrophotometric analysis of benzaldehyde oxidation by recombinant human ALDH3A1 after 1-minute preincubation |
Why This Matters
For projects targeting ALDH3A1, such as in cancer stem cell imaging or therapy [3], this 24-fold potency advantage translates directly to a lower required dose and a potentially higher therapeutic index, making this specific regioisomer a more efficient and cost-effective starting point for lead optimization.
- [1] BindingDB BDBM50447072. CHEMBL1890994::US9328112, A24. IC50: 2.10E+3 nM for human ALDH3A1. View Source
- [2] BindingDB BDBM50447064. CHEMBL3112685::US9328112, A39. IC50 > 1.00E+5 nM for human ALDH3A1. View Source
- [3] EP 2515949 A1. Aldehydes for in vivo imaging of ALDH in cancer stem cells. European Patent Office. View Source
